molecular formula C19H15BrF3NO2 B287966 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

Cat. No. B287966
M. Wt: 426.2 g/mol
InChI Key: LSXHQQBCFABOJC-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one, also known as EF24, is a synthetic curcumin analog that has been extensively studied for its potential therapeutic applications in various diseases. It is a yellow crystalline powder that is soluble in organic solvents and exhibits anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one involves the modulation of various signaling pathways that are involved in cancer, inflammation, and neurodegenerative disorders. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one also inhibits the activation of STAT3, a transcription factor that is involved in cancer and inflammation. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one also induces the activation of Nrf2, a transcription factor that plays a key role in antioxidant defense and detoxification.
Biochemical and Physiological Effects
4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one exhibits various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines, and reducing the activation of NF-κB. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one also exhibits neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has several advantages for lab experiments, including its high solubility in organic solvents, stability at room temperature, and low toxicity. However, 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one also has some limitations, including its poor aqueous solubility, which can limit its use in certain experiments.

Future Directions

For 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one research include exploring its potential as a chemotherapeutic agent, investigating its neuroprotective properties in neurodegenerative disorders, and optimizing its pharmacokinetic properties for clinical use.

Synthesis Methods

4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one can be synthesized through a multi-step process involving the reaction of curcumin with various reagents. The first step involves the synthesis of the intermediate compound, 4-bromo-3-methoxyphenol, through the reaction of 4-bromo-3-nitrophenol with sodium methoxide. The intermediate compound is then reacted with ethylamine to form the ethylamino derivative. The final step involves the reaction of the ethylamino derivative with 4-(trifluoromethyl)phenylacetyl chloride to form 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one.

Scientific Research Applications

4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to exhibit anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines, including breast, lung, prostate, and colon cancer. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines, and reducing the activation of NF-κB, a transcription factor that plays a key role in inflammation. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has also been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

Product Name

4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

Molecular Formula

C19H15BrF3NO2

Molecular Weight

426.2 g/mol

IUPAC Name

4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C19H15BrF3NO2/c1-2-24-16-9-8-14(20)11-15(18(16)26)17(25)10-5-12-3-6-13(7-4-12)19(21,22)23/h3-11H,2H2,1H3,(H,24,26)/b10-5+

InChI Key

LSXHQQBCFABOJC-BJMVGYQFSA-N

Isomeric SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F)Br

Canonical SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.